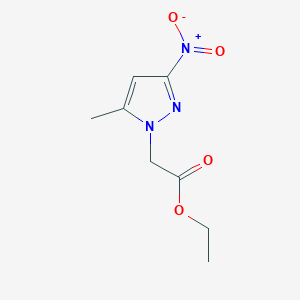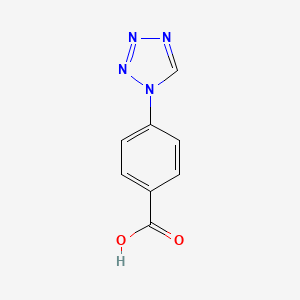
4-Tetrazol-1-yl-benzoic acid
Descripción general
Descripción
4-Tetrazol-1-yl-benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The benzoic acid moiety is a common structural unit in organic chemistry, characterized by a carboxyl group attached to a benzene ring. The combination of these two structural features in 4-tetrazol-1-yl-benzoic acid suggests potential for a variety of chemical reactions and interactions due to the presence of both reactive tetrazole and carboxylic acid functional groups.
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. One approach involves the Cu(I) catalyzed C–N coupling of halobenzoic acids with tetrazole, as demonstrated in the preparation of 2-(2H-tetrazol-2-yl)benzoic acids . This method is regioselective and provides moderate yields of the desired products. Although the specific synthesis of 4-tetrazol-1-yl-benzoic acid is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often characterized using spectroscopic methods such as NMR and FT-IR, as well as X-ray diffraction techniques . These methods provide information on the electronic and crystal structures, which are crucial for understanding the properties and reactivity of the compound. For instance, the molecular docking results of sulfonamide tetrazole derivatives support the experimental observations and help in understanding the binding affinities of these compounds with enzymes .
Chemical Reactions Analysis
Tetrazole derivatives are known to participate in various chemical reactions. The presence of the tetrazole ring imparts certain reactivity patterns, such as the potential for nucleophilic attacks at the carbon atom of the tetrazole ring. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification and amidation. The papers provided do not detail specific reactions of 4-tetrazol-1-yl-benzoic acid, but the general reactivity of similar compounds can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives can vary widely depending on the substituents attached to the tetrazole and benzene rings. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the acidity of the carboxylic acid group and the overall stability of the compound. The thermal and chemical stability of such compounds can be assessed through thermal analyses, and their crystalline structures can be studied using X-ray diffraction methods . Additionally, the luminescent and magnetic behaviors of metal-organic coordination polymers derived from tetrazole-benzoate ligands have been explored, indicating that these compounds can exhibit interesting optical and magnetic properties .
Aplicaciones Científicas De Investigación
- Summary of the Application : 4-Tetrazol-1-yl-benzoic acid has been used in the synthesis of anticancer agents. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis .
- Methods of Application or Experimental Procedures : The compounds were evaluated in vitro for their cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . The evaluation indicated that some of the hybrids exhibited potent inhibitory activities .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Safety And Hazards
Propiedades
IUPAC Name |
4-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUQGMGGZFYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350132 | |
| Record name | 4-Tetrazol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrazol-1-yl-benzoic acid | |
CAS RN |
78190-05-3 | |
| Record name | 4-Tetrazol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


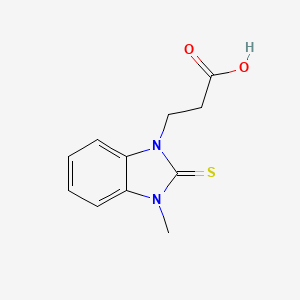
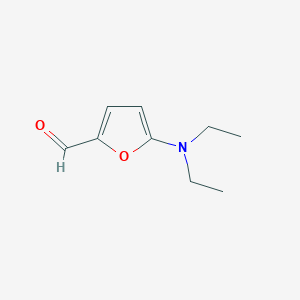
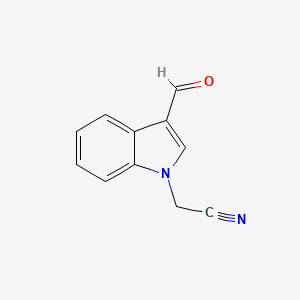
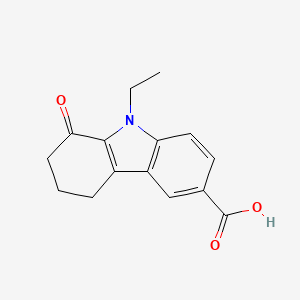
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
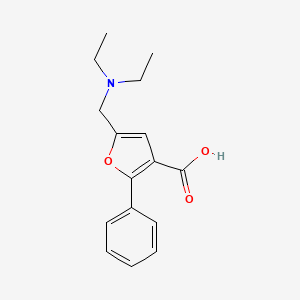
![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)


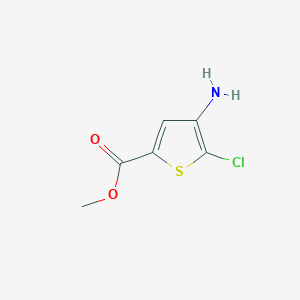
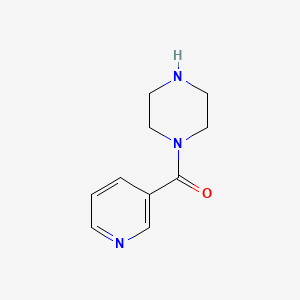
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
